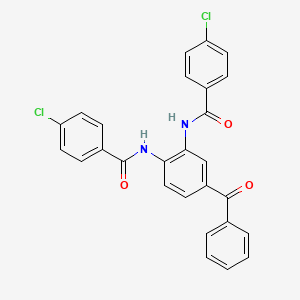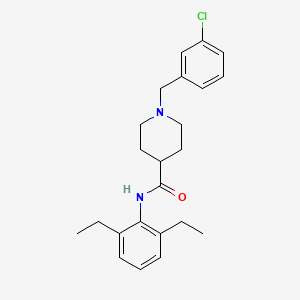![molecular formula C19H19NO5 B5065662 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is also known as FME, and it has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The exact mechanism of action of 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases. It has also been found to modulate various signaling pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and modulate the activity of various neurotransmitters. It has also been found to improve cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one in lab experiments is its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential use in the treatment of viral infections. Studies have shown that it exhibits anti-viral activity against various viruses, including HIV and herpes simplex virus. Further studies are needed to determine its efficacy in vivo and to develop formulations that can be used in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Further studies are needed to determine its efficacy in vivo and to develop formulations that can be used in clinical settings.
合成法
The synthesis of 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one can be achieved through a multi-step process that involves the reaction of 4-chloro-7-hydroxyquinoline with 2-furaldehyde in the presence of a base. The resulting product is then reacted with 4-morpholineethanol to obtain the final product.
特性
IUPAC Name |
2-(furan-2-yl)-3-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-17-14-4-1-2-5-15(14)25-18(16-6-3-10-23-16)19(17)24-13-9-20-7-11-22-12-8-20/h1-6,10H,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFWDDWRSKSSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5065583.png)
![{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5065597.png)

![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)

![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)

